(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 158.24 g/mol. This compound features both an amino group and a hydroxyl group, which are characteristic of amines and alcohols, respectively. It is primarily utilized in scientific research due to its potential applications in pharmacology and organic synthesis.
This compound is cataloged in various chemical databases, including PubChem, where it is recognized for its utility in research settings. The IUPAC name for this compound is 1-(2-aminoethyl)-4-methylpyrrolidin-3-yl]methanol, and it is classified as a tertiary amine due to the presence of the nitrogen atom bonded to three carbon atoms .
The synthesis of (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach involves the reductive amination of 4-methylpyrrolidin-3-one with 2-aminoethanol in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
The final product can be purified through methods such as recrystallization or column chromatography to achieve high purity levels suitable for research applications .
The molecular structure of (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol can be represented using various structural formulas:
InChI=1S/C8H18N2O/c1-7-4-10(3-2-9)5-8(7)6-11/h7-8,11H,2-6,9H2,1H3
CC1CN(CC1CO)CCN
This structure indicates that the compound consists of a pyrrolidine ring substituted with an aminoethyl group and a hydroxymethyl group, which contributes to its reactivity and potential biological activity .
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis and potential applications in drug development .
These properties make (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol suitable for various laboratory applications.
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: